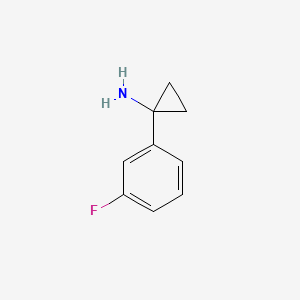

1-(3-Fluorophenyl)cyclopropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTZALHUUXQDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609983 | |

| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764647-70-3 | |

| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 1-Arylcyclopropan-1-amine Motif

An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)cyclopropan-1-amine

In the landscape of modern drug discovery and development, the 1-arylcyclopropan-1-amine scaffold has emerged as a privileged structural motif. This is due to the unique combination of physicochemical properties imparted by its constituent parts. The cyclopropane ring, a conformationally restricted, three-dimensional structure, often serves as a bioisosteric replacement for larger, more flexible groups, enhancing metabolic stability and binding affinity. The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic fate, often leading to improved pharmacokinetic profiles.

This guide provides an in-depth technical overview of the primary synthetic pathways to a key representative of this class: this compound. We will delve into the mechanistic underpinnings of each route, provide field-proven experimental protocols, and offer a comparative analysis to aid researchers and drug development professionals in making informed strategic decisions for their synthetic campaigns. The methodologies discussed are chosen for their efficiency, scalability, and robustness, reflecting the practical challenges faced in both academic and industrial research settings. Cyclopropylamines are prevalent structures in a variety of pharmacologically active compounds, making their synthesis a significant area of research.[1][2]

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals several convergent and linear strategies for the construction of this compound. The primary disconnections can be made at the C-N bond or by deconstructing the cyclopropane ring itself, leading to three principal synthetic strategies.

Caption: Retrosynthetic pathways to this compound.

Strategy A: The Kulinkovich-Szymoniak Reaction

This approach stands out as one of the most direct and elegant methods for synthesizing primary 1-arylcyclopropylamines. It is a modification of the Kulinkovich reaction that utilizes nitriles as substrates to generate the target amine in a single, titanium-mediated step.[3]

Causality and Mechanism

The reaction is initiated by the formation of a highly reactive titanacyclopropane intermediate from the interaction of a titanium(IV) alkoxide (e.g., Ti(OiPr)₄) and at least two equivalents of a Grignard reagent (e.g., EtMgBr).[4][5] This titanacyclopropane acts as a 1,2-dicarbanion equivalent.[6] It then adds across the carbon-nitrogen triple bond of the nitrile substrate (3-fluorobenzonitrile). The resulting azatitanacyclopentene intermediate is not directly hydrolyzed. Instead, a crucial subsequent step involving a Lewis acid (like BF₃·OEt₂) or further treatment promotes the rearrangement and workup to yield the primary cyclopropylamine.[3] The choice of a stoichiometric amount of the titanium reagent is critical, as sub-stoichiometric amounts can lead to the formation of ketone and carbinamine byproducts.[3]

Caption: Mechanism of the Kulinkovich-Szymoniak reaction.

Experimental Protocol: Kulinkovich-Szymoniak Synthesis

-

Apparatus Setup: A multi-neck round-bottom flask is flame-dried under vacuum and subsequently purged with argon. All glassware and syringes must be scrupulously dried.

-

Reagent Charging: The flask is charged with 3-fluorobenzonitrile (1.0 eq) and anhydrous toluene or THF as the solvent.

-

Titanium Alkoxide Addition: Titanium(IV) isopropoxide (1.2 eq) is added via syringe under a positive pressure of argon. The solution is stirred at room temperature.

-

Grignard Addition: The reaction mixture is cooled to 0 °C in an ice bath. Ethylmagnesium bromide (2.4 eq, typically 3.0 M in diethyl ether) is added dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction mixture typically turns dark brown or black.

-

Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress can be monitored by TLC or GC-MS.

-

Lewis Acid Treatment: The mixture is cooled again to 0 °C, and BF₃·OEt₂ (2.0 eq) is added dropwise. A vigorous reaction may occur. The mixture is stirred at room temperature for an additional 2-3 hours.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M aqueous NaOH. The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Summary

| Reagent/Parameter | Typical Value/Condition | Rationale |

| Titanium Source | Ti(OiPr)₄, Ti(OtBu)₄ | Readily available and effective in forming the active titanacyclopropane species.[4] |

| Grignard Reagent | Ethylmagnesium bromide/chloride | Provides the ethyl groups for titanacyclopropane formation; higher alkyls are possible.[5] |

| Stoichiometry | Nitrile:Ti:Grignard ≈ 1:1.2:2.4 | Ensures complete formation of the active titanium species and drives the reaction.[3] |

| Solvent | Toluene, THF, Diethyl Ether | Anhydrous, non-protic solvents are essential for organometallic reactions. |

| Temperature | 0 °C to Room Temperature | Controls the exothermic addition of the Grignard reagent. |

| Lewis Acid | BF₃·OEt₂ | Facilitates the conversion of the azatitanacycle to the final amine product.[3] |

| Typical Yield | 60-80% | Varies based on substrate and precise conditions. |

Strategy B: Cyclopropanation of 3-Fluorostyrene and Functional Group Interconversion

This linear strategy involves first constructing the 1-arylcyclopropane core via cyclopropanation of a readily available alkene, followed by chemical manipulation to install the amine functionality. The key starting material, 3-fluorostyrene, is commercially available.[7][8][]

Step 1: Synthesis of a Cyclopropyl Intermediate

The most common approach is the cyclopropanation of 3-fluorostyrene to generate an intermediate that can be readily converted to an amine. A highly effective method is the reaction with trimethylsulfoxonium iodide in the presence of a strong base like sodium hydride to form 1-(3-fluorophenyl)cyclopropanecarbonitrile. This reaction proceeds via the formation of dimethylsulfoxonium methylide, which acts as a methylene-transfer agent.[10][11]

Step 2: Conversion to this compound

With the nitrile intermediate in hand, the amine can be generated via reduction.

-

Nitrile Reduction: This is a straightforward and high-yielding transformation. Common reducing agents include lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation using Raney Nickel or a palladium catalyst under a hydrogen atmosphere.[12]

Alternatively, if the cyclopropanation yields the carboxylic acid, a Curtius rearrangement can be employed. This involves conversion of the carboxylic acid to an acyl azide, which thermally rearranges to an isocyanate, followed by hydrolysis to the primary amine.[2][13]

Caption: Workflow for synthesis via cyclopropanation and nitrile reduction.

Experimental Protocol: Two-Step Synthesis

Part 1: Synthesis of 1-(3-fluorophenyl)cyclopropane-1-carbonitrile

-

Base Preparation: To a solution of trimethylsulfoxonium iodide (1.2 eq) in dry DMSO, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at room temperature under argon. The mixture is stirred for 1 hour until hydrogen evolution ceases.

-

Alkene Addition: A solution of 3-fluorostyrene (1.0 eq) in DMSO is added dropwise to the ylide solution at room temperature.

-

Reaction: The reaction mixture is stirred at 25-50 °C for 16-24 hours.

-

Workup: The reaction is quenched with water and extracted several times with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Part 2: Reduction to this compound

-

LAH Suspension: A flask is charged with LiAlH₄ (1.5 eq) and anhydrous THF under argon and cooled to 0 °C.

-

Nitrile Addition: A solution of 1-(3-fluorophenyl)cyclopropane-1-carbonitrile (1.0 eq) in THF is added dropwise to the stirred LAH suspension.

-

Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

Quenching: The reaction is cooled to 0 °C and quenched sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

-

Isolation: The resulting granular precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Strategy C: The Ritter Reaction

The Ritter reaction provides another pathway, although often less direct, by trapping a carbocation intermediate with a nitrile.[14] The key is the generation of the tertiary 1-(3-fluorophenyl)cyclopropyl carbocation, typically from the corresponding alcohol, 1-(3-fluorophenyl)cyclopropan-1-ol.

Mechanism and Rationale

The reaction requires a strong acid (e.g., H₂SO₄) to protonate the precursor alcohol, facilitating the loss of water to form a stable tertiary carbocation.[15][16] This electrophilic carbocation is then attacked by the nitrogen lone pair of a nitrile (e.g., acetonitrile). The resulting nitrilium ion intermediate is stable until it is hydrolyzed during aqueous workup to yield an N-substituted amide.[17] A final hydrolysis step is required to cleave the amide and liberate the desired primary amine. This method's success is contingent on the stability of the cyclopropyl carbocation and the harshness of the conditions, which can sometimes lead to side reactions like ring-opening.

Data Summary

| Reagent/Parameter | Typical Value/Condition | Rationale |

| Carbocation Source | Tertiary Alcohol | Readily forms a stable carbocation under acidic conditions.[18] |

| Nitrile | Acetonitrile, HCN | Acts as the nitrogen source; acetonitrile leads to an N-acetyl amide intermediate.[14] |

| Acid Catalyst | H₂SO₄, HClO₄ | Strong, non-nucleophilic acids are required to promote carbocation formation.[15] |

| Final Step | Acidic or Basic Hydrolysis | Required to convert the intermediate amide to the primary amine. |

| Challenges | Harsh conditions, potential for carbocation rearrangement/ring-opening. | The stability of the cyclopropyl ring under strongly acidic media can be a concern. |

Comparative Analysis of Synthetic Pathways

| Feature | Strategy A: Kulinkovich-Szymoniak | Strategy B: Cyclopropanation/Reduction | Strategy C: Ritter Reaction |

| Step Economy | Excellent (Often 1 pot) | Good (2 steps) | Fair (3 steps including precursor synthesis and hydrolysis) |

| Starting Materials | 3-Fluorobenzonitrile | 3-Fluorostyrene | 1-(3-Fluorophenyl)cyclopropan-1-ol |

| Reagent Hazards | Pyrophoric Grignard, Ti-alkoxides | NaH, LiAlH₄ (pyrophoric, water-reactive) | Concentrated strong acids |

| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous for key steps | Strongly acidic, potentially high temperatures |

| Scalability | Moderate to Good | Good to Excellent | Moderate; exotherms and acid handling can be challenging |

| Overall Robustness | High | High | Moderate; substrate dependent |

Conclusion

For the synthesis of this compound, both the Kulinkovich-Szymoniak reaction (Strategy A) and the two-step cyclopropanation/reduction sequence (Strategy B) represent highly effective and reliable pathways.

-

Strategy A offers superior step economy and is an elegant choice for a direct conversion from a common nitrile starting material. Its main considerations are the strict requirement for anhydrous/inert conditions and the handling of organometallic reagents.

-

Strategy B is arguably the most versatile and robust for scale-up. The starting materials and reagents are common, and the individual reactions (ylide cyclopropanation and nitrile reduction) are well-understood and high-yielding.

The Ritter reaction (Strategy C) is a mechanistically interesting alternative but is generally less practical for this specific target due to its multi-step nature and the harsh conditions required, which may compromise yield and purity.

The choice between Strategy A and B will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the relative cost and availability of the starting materials. Both, however, provide a solid foundation for accessing this valuable chemical entity for further research and development.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 4. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 5. Kulinkovich Reaction [organic-chemistry.org]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. 3-Fluorostyrene (350-51-6) at Nordmann - nordmann.global [nordmann.global]

- 10. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 14. Ritter reaction - Wikipedia [en.wikipedia.org]

- 15. Ritter Reaction [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. glaserr.missouri.edu [glaserr.missouri.edu]

- 18. chemistry-reaction.com [chemistry-reaction.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)cyclopropan-1-amine

Abstract

1-(3-Fluorophenyl)cyclopropan-1-amine is a key building block in modern medicinal chemistry, incorporating two high-value structural motifs: a strained cyclopropylamine ring and a metabolically robust fluorophenyl group. Understanding its fundamental physicochemical properties is critical for its effective application in drug discovery, process development, and analytical sciences. This guide provides a comprehensive overview of the core physicochemical parameters of this compound, outlines authoritative experimental protocols for their determination, and discusses the implications of these properties for researchers. We consolidate computed data with established analytical methodologies to create a self-validating framework for the characterization of this and similar small molecules.

Introduction

The strategic incorporation of fluorine and strained ring systems into drug candidates is a cornerstone of modern pharmaceutical design. Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the cyclopropylamine moiety, a "bioisostere" of larger groups, offers conformational rigidity and novel vector orientations for exploring chemical space.[2] this compound embodies both principles, making it a valuable synthon for creating novel chemical entities.

This technical guide serves as a centralized resource for researchers, providing both curated data and practical, field-proven methodologies for the complete physicochemical characterization of the title compound.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent analysis. This compound is commonly available as a free base and as a hydrochloride salt, the latter often being preferred for its improved handling and solubility characteristics.[1]

| Identifier | Free Base | Hydrochloride (HCl) Salt |

| 2D Structure |  |  |

| CAS Number | 764647-70-3[3][4][5][6][7] | 692737-66-9[8][9][10][11][12] |

| Molecular Formula | C₉H₁₀FN[4][6] | C₉H₁₁ClFN[8][9][10] |

| Molecular Weight | 151.18 g/mol [4][6] | 187.64 g/mol [8][10] |

| IUPAC Name | This compound[5][7] | This compound;hydrochloride[8] |

| SMILES | NC1(C2=CC=CC(F)=C2)CC1[4][7] | Cl.NC1(C2=CC=CC(F)=C2)CC1[8] |

| InChI Key | QVTZALHUUXQDTQ-UHFFFAOYSA-N[5][7] | LZAJSOANABVKSY-UHFFFAOYSA-N[8] |

Computationally Derived Properties

Computational models provide valuable ab initio estimates of key molecular properties, guiding experimental design and hypothesis generation. The following parameters were derived using established algorithms.

| Property | Value | Implication in Drug Discovery |

| LogP (Octanol/Water Partition Coefficient) | 1.77[4] | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests excellent potential for oral bioavailability and CNS penetration (TPSA < 90 Ų is a common guideline). |

| Hydrogen Bond Donors | 1[4] | The primary amine group can act as a hydrogen bond donor in receptor interactions. |

| Hydrogen Bond Acceptors | 1 (N atom)[4] | The nitrogen atom can accept a hydrogen bond. |

| Rotatable Bonds | 1[4] | The bond between the phenyl and cyclopropyl rings allows for some conformational flexibility. |

Key Physicochemical Parameters: Protocols & Rationale

While computational data is useful, experimental verification is the gold standard. This section details the methodologies for determining the most critical physicochemical properties.

Lipophilicity (LogP)

Causality: LogP is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The computed value of 1.77 suggests moderate lipophilicity.

Protocol: Shake-Flask Method (OECD Guideline 107)

-

Preparation: Prepare a stock solution of this compound in n-octanol. Ensure both n-octanol and buffered water (pH 7.4) are mutually saturated by mixing them for 24 hours and allowing the phases to separate.

-

Partitioning: Add a known volume of the octanol stock solution to a known volume of the buffered aqueous phase in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the analyte to partition between the two phases. Let the funnel stand until the phases are clearly separated.

-

Quantification: Carefully remove an aliquot from both the n-octanol and aqueous layers. Analyze the concentration of the amine in each phase using a validated HPLC-UV method.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity/Basicity (pKa)

Causality: The pKa value defines the ionization state of a molecule at a given pH. The primary amine group on this compound is basic and will be protonated at physiological pH (~7.4). Knowing the pKa is essential for predicting solubility, receptor interaction (as ionic interactions are often key), and designing appropriate formulation strategies. While no experimental value is published, the pKa of the parent cyclopropylamine is approximately 9.1.[13][14] The electron-withdrawing effect of the fluorophenyl ring is expected to slightly decrease this basicity.

Protocol: Potentiometric Titration

-

System Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 10.0). Use a temperature-controlled vessel.

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound (preferably the HCl salt for solubility) in deionized, CO₂-free water.

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine has been neutralized). Sophisticated software can be used to calculate the pKa from the derivative of the titration curve.

Thermal Properties

Causality: Thermal properties like the melting point are indicators of purity and crystal lattice energy. For small molecules, Differential Scanning Calorimetry (DSC) provides a rapid and accurate determination of the melting point and can reveal other thermal events like polymorphism or decomposition.[15][16][17][18][19]

Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Analysis: The melting point is determined from the resulting thermogram. For pure small molecules, it is typically reported as the extrapolated onset temperature of the endothermic melting peak.[18] The peak of the endotherm represents the complete melting of the sample.[18]

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is required for unambiguous structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which makes it an excellent probe of the local electronic environment.[20][21]

Expected Spectra:

-

¹H NMR: Will show distinct signals for the aromatic protons (in the 6.8-7.5 ppm range), with splitting patterns influenced by the fluorine atom. The cyclopropyl protons will appear in the aliphatic region (typically 0.5-1.5 ppm) as complex multiplets. The amine protons (-NH₂) will appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: Will show nine distinct carbon signals. The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: Will show a single resonance for the fluorine atom, with its chemical shift being highly sensitive to the molecular structure.

Protocol: NMR Sample Preparation

-

Accurately weigh ~5-10 mg of the compound into an NMR tube.

-

Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Vortex the tube until the sample is fully dissolved.

-

Place the tube in the NMR spectrometer and acquire data using standard parameters for each nucleus. For ¹³C, decoupling of both ¹H and ¹⁹F may be necessary to simplify the spectrum.[22][23]

Chromatographic Purity Assessment (HPLC)

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds.[24][25][26] A reversed-phase method is typically suitable for aromatic amines.

Protocol: Reversed-Phase HPLC Method

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 2-3 minutes, and return to initial conditions to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm or Diode Array Detector (DAD) to assess peak purity.

-

Purity Calculation: Purity is reported as the area percentage of the main peak relative to the total area of all observed peaks.

Safety, Handling, and Storage

Proper handling is paramount to ensure researcher safety and maintain compound integrity.

-

Safety: While specific data is limited, related aromatic amines can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: The compound should be stored in a tightly sealed container under refrigerated conditions (2-8 °C) and protected from light to prevent degradation.[4][6]

Conclusion

This compound is a compound of significant interest with physicochemical properties that make it well-suited for applications in drug discovery. Its moderate lipophilicity, predicted high bioavailability, and the structural rigidity imparted by the cyclopropyl group are desirable features. This guide provides a robust framework for its characterization, combining computational predictions with validated, authoritative experimental protocols. By adhering to these methodologies, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

- 1. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]

- 2. longdom.org [longdom.org]

- 3. 764647-70-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 7. jk-sci.com [jk-sci.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. a2bchem.com [a2bchem.com]

- 10. CAS 692737-66-9 | 3730-7-09 | MDL MFCD08752572 | this compound hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 11. Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1 [cymitquimica.com]

- 12. Angene - Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1 | 692737-66-9 | MFCD08752572 | AG00FDT1 [japan.angenechemical.com]

- 13. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 14. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. torontech.com [torontech.com]

- 18. s4science.at [s4science.at]

- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biophysics.org [biophysics.org]

- 22. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 23. jeolusa.com [jeolusa.com]

- 24. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. assets.fishersci.com [assets.fishersci.com]

1-(3-Fluorophenyl)cyclopropan-1-amine CAS number 764647-70-3

An In-depth Technical Guide to 1-(3-Fluorophenyl)cyclopropan-1-amine (CAS 764647-70-3)

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block for drug discovery and medicinal chemistry. The document delves into its physicochemical properties, the strategic importance of the arylcyclopropylamine motif, plausible synthetic pathways, predicted spectroscopic data for characterization, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

This compound belongs to the arylcyclopropylamine (ACPA) class of compounds, a structural motif frequently found in biologically active molecules.[1] The unique combination of a strained cyclopropane ring, a basic amine, and an aromatic system imparts valuable properties for drug design. The cyclopropyl group acts as a "bioisostere" for other groups, such as a phenyl ring or gem-dimethyl group, while offering distinct conformational and metabolic advantages.[2][3]

The inherent rigidity of the cyclopropane ring constrains the molecule's conformation, which can lead to more selective binding to biological targets and an entropically favorable binding event.[3] Furthermore, the C-H bonds of the cyclopropane ring are stronger than those in typical alkanes, often leading to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] The inclusion of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to further enhance metabolic stability and modulate electronic properties for improved target engagement.[4] This combination of features makes this compound a valuable scaffold for developing novel therapeutics, particularly in areas like neuroscience and oncology.[4][5]

Physicochemical and Computational Data

A summary of the key properties for this compound is presented below. This data is essential for experimental design, formulation, and computational modeling.

| Property | Value | Source |

| CAS Number | 764647-70-3 | [6][7] |

| Molecular Formula | C₉H₁₀FN | [7] |

| Molecular Weight | 151.18 g/mol | [7][8] |

| Purity | Typically ≥97% | [6][7] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Storage Conditions | 2-8°C, protect from light | [7][8] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [7] |

| LogP (Calculated) | 1.7735 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 1 | [7] |

| Rotatable Bonds | 1 | [7] |

| SMILES | NC1(c2cccc(F)c2)CC1 | [7][8] |

The Arylcyclopropylamine Motif: A Privileged Scaffold in Drug Design

The efficacy of the ACPA scaffold stems from the synergistic interplay of its three core components: the cyclopropyl ring, the amine, and the aryl group. Understanding these contributions is key to exploiting this molecule in drug design.

-

Cyclopropane Ring: This highly strained, three-membered ring is not merely a spacer. Its unique electronic structure, with "bent" bonds possessing significant π-character, allows it to interact with biological targets in ways that simple alkyl chains cannot.[3] Its primary roles are:

-

Conformational Rigidity: Locks the relative orientation of the amine and aryl groups, reducing the entropic penalty of binding.[3]

-

Metabolic Shielding: The high C-H bond dissociation energy often protects adjacent sites from CYP-mediated oxidation.[2]

-

pKa Modulation: The electron-withdrawing nature of the ring can lower the pKa of the adjacent amine compared to a simple alkylamine, which can be crucial for optimizing solubility, cell permeability, and avoiding P-glycoprotein efflux.[3]

-

-

Amine Group: As a primary amine, this group is a critical pharmacophoric feature.

-

Basicity and Target Interaction: It typically acts as a hydrogen bond donor and can form salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

-

Synthetic Handle: It serves as a versatile point for further chemical modification and elaboration of the molecular structure.[5]

-

-

3-Fluorophenyl Group: The substitution pattern on the aromatic ring is critical for fine-tuning the molecule's properties.

-

Metabolic Blocking: Fluorine is often introduced to block sites of potential aromatic hydroxylation, a common metabolic pathway.[4]

-

Binding Affinity: The strong electronegativity of fluorine can lead to favorable electrostatic or dipole interactions within a binding pocket, enhancing potency.

-

The interplay of these features is visualized in the diagram below.

Caption: Key structural motifs of the title compound and their contributions to drug-like properties.

However, researchers should be aware of potential metabolic liabilities. In some contexts, particularly with certain CYP isozymes like CYP1A2, cyclopropylamines can undergo bioactivation to form reactive, ring-opened intermediates that may form covalent adducts with proteins.[2]

Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below.

Caption: A plausible multi-step synthetic workflow for this compound.

Experimental Protocol (Representative)

Warning: This protocol involves hazardous reagents and reactions, including the use of azides which are potentially explosive. It must only be performed by trained chemists in a suitable laboratory with appropriate safety precautions.

Step 1: Synthesis of Ethyl 2-(3-fluorophenyl)acrylate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add triethyl phosphonoacetate dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to form the ylide.

-

Cool the reaction mixture back to 0°C and add a solution of 3'-fluoroacetophenone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography to yield the acrylate intermediate.

Step 2: Synthesis of Ethyl 1-(3-fluorophenyl)cyclopropane-1-carboxylate

-

Prepare a solution of the acrylate from Step 1 in anhydrous dichloromethane.

-

Add a solution of diethylzinc followed by diiodomethane (Simmons-Smith reaction conditions).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction with saturated aqueous ammonium chloride.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purify via column chromatography to obtain the cyclopropyl ester.

Step 3: Synthesis of 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid

-

Dissolve the ester from Step 2 in a mixture of THF and water.

-

Add an excess of lithium hydroxide monohydrate.

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

-

Cool the mixture to room temperature and remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid, which may be used without further purification.

Step 4: Synthesis of this compound (Curtius Rearrangement)

-

Dissolve the carboxylic acid from Step 3 in anhydrous toluene.

-

Add triethylamine, followed by the dropwise addition of diphenylphosphoryl azide (DPPA).

-

Heat the reaction mixture to reflux and monitor the formation of the isocyanate intermediate.

-

After the rearrangement is complete, cool the mixture and add 2M HCl.

-

Heat the biphasic mixture to reflux to hydrolyze the isocyanate (or its trapped adduct) to the amine.

-

Cool the reaction, separate the layers, and wash the organic layer with water.

-

Make the aqueous layer basic (pH > 10) with 5M NaOH and extract with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra for this specific compound are publicly available. The following data is predicted based on the known structure and general principles of spectroscopic analysis.[11][12][13] This serves as a guide for researchers to confirm the identity and purity of their synthesized material.

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 1H): Aromatic proton para to fluorine.δ 6.90-7.15 (m, 3H): Remaining aromatic protons, showing complex splitting due to H-H and H-F coupling.δ 1.50-2.00 (br s, 2H): -NH₂ protons, signal may be broad and its position is concentration-dependent.δ 1.10-1.30 (m, 2H): Diastereotopic cyclopropyl protons (CH₂).δ 0.90-1.10 (m, 2H): Diastereotopic cyclopropyl protons (CH₂). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161-164 (d, ¹JCF ≈ 245 Hz): C-F carbon.δ 145-150 (d): Quaternary aromatic carbon attached to cyclopropane.δ 128-130 (d): Aromatic CH para to fluorine.δ 110-125 (m): Other aromatic CH carbons, showing C-F coupling.δ 35-40: Quaternary cyclopropyl carbon.δ 15-20: Cyclopropyl CH₂ carbons. |

| IR (thin film, cm⁻¹) | 3300-3500: N-H stretch (primary amine, likely two bands, asymmetric and symmetric).[13]3000-3100: Aromatic C-H stretch.~1600, ~1480: Aromatic C=C bending.1200-1250: C-F stretch.1000-1050: Cyclopropyl ring breathing mode. |

| Mass Spec. (EI) | m/z 151: Molecular ion (M⁺).m/z 134: Loss of NH₃.m/z 123: Fragmentation of cyclopropyl ring. |

Safety, Handling, and Storage

As a research chemical, this compound and its salts should be handled with care, following standard laboratory safety procedures. An official Safety Data Sheet (SDS) from the supplier must always be consulted prior to handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[15][16]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As recommended by suppliers, storage at 2-8°C and protection from light is advised to ensure long-term stability.[7][8]

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages for drug discovery programs. The unique combination of a conformationally rigid cyclopropane ring, a key amine pharmacophore, and a metabolically stabilized fluorophenyl group makes it an attractive starting point for the synthesis of novel therapeutic agents. While its synthesis requires careful execution of multi-step procedures, the potential benefits in terms of potency, selectivity, and pharmacokinetic properties justify its consideration in modern medicinal chemistry campaigns. This guide provides the foundational knowledge for scientists to effectively procure, synthesize, characterize, and utilize this valuable compound.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]

- 5. longdom.org [longdom.org]

- 6. 764647-70-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 9. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 10. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 11. ekwan.github.io [ekwan.github.io]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1-(3-fluorophenyl)cyclopropanamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(3-Fluorophenyl)cyclopropan-1-amine: A Privileged Scaffold in Epigenetic Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential therapeutic applications of 1-(3-Fluorophenyl)cyclopropan-1-amine. This compound has emerged as a significant scaffold in medicinal chemistry, particularly in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's chemical properties, a robust synthetic protocol, and an analysis of its biological significance. By synthesizing data from chemical databases, peer-reviewed literature, and established synthetic methodologies, this guide aims to serve as an authoritative resource for the scientific community engaged in the exploration of novel epigenetic modulators.

Introduction: The Emergence of a Key Pharmacophore

This compound is a small molecule of significant interest in the field of medicinal chemistry. Its structure, which combines a cyclopropylamine moiety with a 3-fluorophenyl group, positions it as a valuable building block for the synthesis of bioactive compounds. The cyclopropylamine scaffold is a well-established pharmacophore known for its ability to act as a mechanism-based inactivator of flavin-dependent enzymes, most notably monoamine oxidases (MAOs) and, more recently, Lysine-Specific Demethylase 1 (LSD1).[1] The introduction of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

The primary driver for the heightened interest in this compound and its analogs is their potential as inhibitors of LSD1.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. The structural similarity between the active sites of LSD1 and MAOs has enabled the repurposing and optimization of known MAO inhibitors, such as the cyclopropylamine-containing drug tranylcypromine, for the development of potent and selective LSD1 inhibitors.[1]

This guide will delve into the detailed molecular characteristics of this compound, provide a validated synthetic route, and explore its significance as a core structure in the ongoing quest for novel epigenetic therapies.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central cyclopropane ring with a primary amine and a 3-fluorophenyl group attached to the same carbon atom. This arrangement results in a compact and rigid structure with specific stereoelectronic properties conferred by the strained three-membered ring and the electron-withdrawing fluorine atom.

Key Structural Features

-

Cyclopropylamine Moiety: This functional group is the cornerstone of the molecule's biological activity. The strained nature of the cyclopropane ring and the adjacent amine group are critical for its ability to engage in the catalytic cycle of FAD-dependent enzymes, leading to irreversible inhibition.

-

3-Fluorophenyl Group: The placement of the fluorine atom at the meta position of the phenyl ring influences the molecule's electronic properties and its interactions with biological targets. Fluorine substitution can enhance binding affinity through favorable electrostatic interactions and can block sites of metabolism, thereby improving the compound's pharmacokinetic profile.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| CAS Number | 764647-70-3 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₀FN | --INVALID-LINK-- |

| Molecular Weight | 151.18 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| SMILES | NC1(CC1)c2cccc(F)c2 | --INVALID-LINK-- |

| LogP (predicted) | 1.77 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | --INVALID-LINK-- |

Spectroscopic Characterization (Predicted and Representative Data)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl ring, with splitting patterns influenced by the fluorine atom. The protons of the cyclopropane ring will appear as multiplets in the upfield region, and the amine protons will likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). The carbons of the cyclopropane ring will have unique chemical shifts due to the ring strain.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and cyclopropyl groups, and C-F stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is 152.08701 m/z.[3]

Synthesis of this compound

The synthesis of 1-arylcyclopropylamines can be achieved through various methods. A particularly efficient and well-documented approach for the synthesis of this compound is the Kulinkovich-Szymoniak reaction . This method allows for the direct synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide.

Reaction Principle

The Kulinkovich-Szymoniak reaction is a modification of the Kulinkovich reaction. It involves the in situ formation of a titanacyclopropane intermediate from a Grignard reagent (such as ethylmagnesium bromide) and a titanium(IV) alkoxide (e.g., titanium(IV) isopropoxide). This titanacyclopropane then reacts with a nitrile (in this case, 3-fluorobenzonitrile) to form an azatitanacyclopentene intermediate. Subsequent treatment with a Lewis acid promotes the rearrangement to the desired primary cyclopropylamine.

Experimental Protocol: Kulinkovich-Szymoniak Synthesis

This protocol is a representative procedure based on established methodologies for the synthesis of 1-arylcyclopropylamines.

Materials:

-

3-Fluorobenzonitrile

-

Titanium(IV) isopropoxide

-

Ethylmagnesium bromide (solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), a solution of 3-fluorobenzonitrile (1.0 equivalent) in anhydrous THF is prepared in a Schlenk flask.

-

Titanium Complex Formation: To the stirred solution, add titanium(IV) isopropoxide (1.2 equivalents) at room temperature.

-

Grignard Addition: Cool the mixture to -78 °C (dry ice/acetone bath) and slowly add a solution of ethylmagnesium bromide in THF (2.5 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

-

Lewis Acid Treatment: Cool the reaction mixture to 0 °C (ice bath) and slowly add boron trifluoride diethyl etherate (2.0 equivalents).

-

Quenching and Workup: Stir the mixture at room temperature for 1 hour, then quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Workflow Diagram

Caption: Kulinkovich-Szymoniak Synthesis Workflow.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound lies in its potential as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). The cyclopropylamine moiety is a known "warhead" that can form a covalent adduct with the FAD cofactor in the active site of LSD1, leading to irreversible inhibition.

Mechanism of LSD1 Inhibition

The inhibition of LSD1 by cyclopropylamine-containing compounds is a mechanism-based process. The amine is oxidized by the FAD cofactor, leading to the formation of a reactive intermediate. This intermediate then covalently modifies the FAD, rendering the enzyme inactive. This irreversible mode of action can lead to a prolonged duration of effect, which can be advantageous for therapeutic applications.

Significance in Cancer Therapy

LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroblastoma. Its inhibition has been shown to induce differentiation and apoptosis in cancer cells, making it a promising target for anticancer drug development. Several LSD1 inhibitors based on the tranylcypromine scaffold are currently in clinical trials.[1] While specific biological data for this compound is not extensively published, its structural similarity to known potent LSD1 inhibitors suggests that it is a highly promising candidate for further investigation and optimization.

Structure-Activity Relationship (SAR) Insights

Studies on a variety of phenylcyclopropylamine analogs have provided valuable insights into the structure-activity relationships for LSD1 inhibition. The nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. The 3-fluoro substitution in the title compound is expected to contribute favorably to its biological profile. Further derivatization of the amine group or other positions on the phenyl ring could lead to the development of even more potent and selective LSD1 inhibitors.

Conclusion and Future Directions

This compound is a molecule of considerable importance, bridging the gap between fundamental organic synthesis and cutting-edge epigenetic drug discovery. Its straightforward synthesis via the Kulinkovich-Szymoniak reaction makes it an accessible building block for medicinal chemists. The inherent potential of its cyclopropylamine scaffold to irreversibly inhibit LSD1 positions it as a key starting point for the development of novel anticancer therapeutics.

Future research efforts should focus on a number of key areas:

-

Detailed Biological Evaluation: A thorough in vitro and in vivo characterization of this compound is warranted to determine its specific IC₅₀ against LSD1, its selectivity profile against other FAD-dependent enzymes, and its efficacy in relevant cancer cell lines and animal models.

-

Structural Biology: Obtaining a crystal structure of LSD1 in complex with this compound would provide invaluable insights into its binding mode and facilitate the rational design of next-generation inhibitors.

-

Lead Optimization: The this compound scaffold represents a fertile ground for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

References

- 1. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(3-fluorophenyl)cyclopropanamine hydrochloride(692737-66-9) 1H NMR spectrum [chemicalbook.com]

- 3. PubChemLite - 1-(3-fluorophenyl)cyclopropanamine hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]

potential biological activity of fluorophenyl cyclopropylamines

An In-depth Technical Guide to the Biological Activity of Fluorophenyl Cyclopropylamines

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Union of Fluorine and a Strained Ring System

In the landscape of medicinal chemistry, the deliberate combination of specific structural motifs is a cornerstone of rational drug design. The fluorophenyl cyclopropylamine scaffold represents a powerful convergence of two such motifs: the cyclopropylamine core, renowned for its role in mechanism-based enzyme inhibition, and the strategic incorporation of fluorine, a halogen that profoundly influences a molecule's pharmacological profile.

The parent compound, trans-2-phenylcyclopropylamine (2-PCPA), known clinically as tranylcypromine, is a potent antidepressant that functions by inhibiting monoamine oxidases (MAOs).[1] Its cyclopropylamine ring is not merely a structural component; its inherent ring strain is key to its mechanism of action.[2] This high-energy, three-membered ring facilitates covalent modification of enzyme cofactors, leading to irreversible inhibition.[2][3] The phenyl ring provides a crucial anchor for binding within the enzyme's active site.

The introduction of fluorine into this scaffold is a calculated decision. Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen while dramatically altering the electronic properties of the molecule.[4] This can enhance binding affinity, improve metabolic stability, and modulate the selectivity of the compound for its biological targets. This guide provides a technical deep dive into the primary biological activity of fluorophenyl cyclopropylamines—the inhibition of monoamine oxidase—and explores the underlying mechanisms, structure-activity relationships, and the experimental protocols required for their evaluation.

Monoamine Oxidase (MAO): A Critical Therapeutic Target

Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are essential for the degradation of monoamine neurotransmitters.[5][6] They exist in two primary isoforms:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a key strategy in the treatment of depression and anxiety.[5][6]

-

MAO-B: Primarily metabolizes dopamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease and have been explored for Alzheimer's disease.[4][5][6]

The over-expression or dysregulation of MAO enzymes is linked to the pathophysiology of several neuropsychiatric disorders, making them a validated and highly attractive target for therapeutic intervention.[7]

Mechanism of Action: Mechanism-Based Irreversible Inhibition

Fluorophenyl cyclopropylamines, like their parent compound tranylcypromine, act as mechanism-based inhibitors, also known as "suicide inhibitors."[8][9] This process involves the enzyme itself converting the inhibitor into a reactive species that ultimately forms a permanent, covalent bond with the enzyme, leading to its irreversible inactivation.

The inhibition pathway proceeds through several distinct steps:

-

Reversible Binding: The inhibitor first binds non-covalently to the active site of the MAO enzyme.

-

Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the MAO active site catalyzes a single-electron oxidation of the inhibitor's amine group, forming a radical cation.

-

Radical Intermediate Formation: This intermediate is highly unstable due to the strained cyclopropane ring.

-

Ring Opening: Homolytic cleavage of a carbon-carbon bond in the cyclopropane ring occurs, relieving ring strain and generating a more stable carbon-centered radical.

-

Covalent Adduct Formation: The reactive radical intermediate attacks the FAD cofactor, forming a stable covalent adduct.[3][8] This permanent modification renders the enzyme catalytically inactive.

The following diagram illustrates this multi-step inactivation process.

Structure-Activity Relationships (SAR)

The potency and selectivity of fluorophenyl cyclopropylamines as MAO inhibitors are highly dependent on the position of the fluorine atom(s) and the stereochemistry of the molecule.

Influence of Fluorine Substitution

-

On the Cyclopropane Ring: The presence of a fluorine atom on the cyclopropane ring generally enhances inhibitory activity against both MAO-A and MAO-B.[10] A particularly noteworthy finding is that fluorination at the 2-position of 1-phenylcyclopropylamine, a compound known to be a selective MAO-B inhibitor, reverses its selectivity, yielding a potent and selective inhibitor of MAO-A.[10][11]

-

On the Phenyl Ring: Adding electron-withdrawing groups, such as fluorine, to the para-position of the phenyl ring in trans-isomers leads to an increase in the inhibition of both MAO-A and MAO-B.[10][11]

Influence of Stereochemistry

Stereoisomerism plays a critical role in the interaction with the chiral active sites of MAO enzymes. For instance, studies on 2-fluoro-2-phenylcyclopropylamine have shown that the (1S,2S)-enantiomer is a more potent inhibitor of both MAO isoforms than its (1R,2R)-counterpart, indicating that the presence of fluorine does not alter the underlying enantioselectivity observed with tranylcypromine.[10]

Quantitative Inhibition Data

The following table summarizes the inhibitory potency (IC₅₀ values) of representative fluorophenyl cyclopropylamine analogs against human MAO-A and MAO-B. Lower IC₅₀ values indicate greater potency.

| Compound | Substituent Pattern | Target | IC₅₀ (µM) | Reference |

| Tranylcypromine | (non-fluorinated) | MAO-A | ~2.2 | [10] |

| MAO-B | ~1.6 | [10] | ||

| trans-2-Fluoro-2-phenylcyclopropylamine | 2-F on cyclopropane | MAO-A | 1.1 | [10] |

| MAO-B | 0.81 | [10] | ||

| cis-2-Fluoro-2-phenylcyclopropylamine | 2-F on cyclopropane | MAO-A | 2.5 | [10] |

| MAO-B | 1.9 | [10] | ||

| trans-2-(p-Fluorophenyl)cyclopropylamine | 4-F on phenyl ring | MAO-A | 0.83 | [10] |

| MAO-B | 0.52 | [10] | ||

| (E)-2-Fluoro-1-phenylcyclopropylamine | 2-F on cyclopropane | MAO-A | 0.075 | [11] |

| MAO-B | 1.5 | [11] |

Experimental Protocols for Evaluating MAO Inhibition

The accurate assessment of MAO inhibition is critical for drug development. The fluorometric assay is a widely adopted method due to its sensitivity, simplicity, and high-throughput adaptability.[12]

Protocol 1: In Vitro MAO Inhibition Assay (Fluorometric)

This protocol details the determination of a compound's IC₅₀ value against recombinant human MAO-A and MAO-B.

Causality and Principle

The assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[13] The H₂O₂, in a reaction catalyzed by horseradish peroxidase (HRP), oxidizes a non-fluorescent probe (e.g., Amplex Red) to a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity. Inhibitors will slow this rate.

Mandatory Workflow Diagram

Step-by-Step Methodology

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). Warm to room temperature before use.[14]

-

Test Compounds: Prepare a stock solution (e.g., 10-40 mM in DMSO).[6][15] Perform serial dilutions in assay buffer to achieve final desired concentrations.

-

Positive Controls: Prepare solutions of Clorgyline (for MAO-A) and Selegiline (for MAO-B) as reference inhibitors.[6][15]

-

Enzyme Solutions: Dilute recombinant human MAO-A or MAO-B enzyme in cold assay buffer to the desired working concentration. Keep on ice.

-

Working Reagent: Prepare a mixture containing the substrate (kynuramine), the fluorescent probe, and HRP in assay buffer. Protect from light.[16]

-

-

Assay Procedure (96-well format):

-

Add 45 µL of diluted enzyme solution (MAO-A or MAO-B) to the wells of a black, flat-bottom 96-well plate.[16]

-

Add 5 µL of the serially diluted test compounds, controls, or buffer (for uninhibited control) to the respective wells.[16]

-

Incubate the plate for 10-30 minutes at room temperature (or 37°C) to allow the inhibitor to bind to the enzyme.[14][16] The choice of a pre-incubation step is critical for time-dependent, irreversible inhibitors to ensure they have sufficient time to inactivate the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the Working Reagent to all wells.[16]

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically (e.g., every minute for 20-30 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[16]

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_uninhibited))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Other Potential Biological Activities

While MAO inhibition is the most prominent activity, the phenylcyclopropylamine scaffold is a versatile pharmacophore, and its fluorinated derivatives may interact with other biological targets.

-

Lysine-Specific Demethylase 1 (LSD1) Inhibition: The parent compound, tranylcypromine, is a known mechanism-based inactivator of LSD1, an enzyme implicated in cancer through histone demethylation.[1][8] Given the similar flavin-dependent catalytic mechanism, fluorophenyl cyclopropylamines are logical candidates for investigation as potential LSD1 inhibitors.

-

Receptor Modulation: Slight structural modifications can redirect the activity of this scaffold. For example, fluorinated 2-phenylcyclopropylmethylamine derivatives have been developed as selective serotonin 5-HT₂C receptor agonists.[17] This highlights the potential for developing receptor-targeted ligands by altering the amine substitution and linker chemistry.

Conclusion and Future Directions

Fluorophenyl cyclopropylamines are a compelling class of compounds, primarily characterized as potent, often irreversible, inhibitors of monoamine oxidase. The strategic placement of fluorine provides a powerful tool for medicinal chemists to fine-tune both the potency and the isoform selectivity (MAO-A vs. MAO-B) of these inhibitors. The well-defined mechanism of action, coupled with established structure-activity relationships, makes this scaffold a promising starting point for the development of novel therapeutics for neuropsychiatric disorders.

Future research in this area should be directed towards:

-

Enhancing Selectivity: Synthesizing and testing novel analogs to achieve greater isoform selectivity, which is crucial for minimizing side effects.

-

Exploring New Targets: Systematically evaluating lead fluorophenyl cyclopropylamines for activity against related flavin-dependent enzymes, such as LSD1, to explore their potential in oncology.

-

In Vivo Characterization: Advancing potent and selective compounds into preclinical models to assess their efficacy, pharmacokinetic properties, and ability to cross the blood-brain barrier.

By leveraging the unique chemical properties of this scaffold, researchers can continue to develop innovative drug candidates for a range of challenging diseases.

References

- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 5. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. evotec.com [evotec.com]

- 16. resources.bio-techne.com [resources.bio-techne.com]

- 17. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Fluorophenyl)cyclopropan-1-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(3-Fluorophenyl)cyclopropan-1-amine is a primary amine featuring a cyclopropyl group and a meta-substituted fluorophenyl ring. This unique combination of a strained aliphatic ring and an electron-rich aromatic system makes it a valuable building block in medicinal chemistry and drug development. The cyclopropylamine motif is prevalent in numerous pharmaceuticals, valued for its ability to modulate metabolic stability and receptor binding affinity.[1][2][3][4] Accurate and comprehensive structural elucidation is paramount for its application in synthesis and quality control.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. As a senior application scientist, my objective is not merely to present data but to explain the causal relationships between the molecular structure and the resulting spectral features, offering a framework for researchers to confidently identify and verify this compound.

Molecular Overview

| Property | Value | Source |

| Chemical Formula | C₉H₁₀FN | [5] |

| Molecular Weight | 151.18 g/mol | [5] |

| Monoisotopic Mass | 151.07973 Da | [6] |

| CAS Number | 764647-70-3 | [7] |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a complete picture of the atomic connectivity and electronic environment.

Expertise & Experience: The Choice of Solvent and Technique

The choice of NMR solvent is critical. While CDCl₃ is common, deuterated protic solvents like D₂O or CD₃OD should be avoided for ¹H NMR analysis of amines, as they can cause the exchange of the amine (N-H) protons with deuterium, leading to the disappearance of the N-H signal.[8] For observing the N-H protons, aprotic solvents like CDCl₃ or DMSO-d₆ are preferred. Furthermore, ¹⁹F NMR is an exceptionally valuable technique for fluorinated compounds due to its high sensitivity (83% of ¹H) and wide chemical shift range, which minimizes signal overlap and provides a clear fingerprint of the fluorine environment.[9][10]

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrument : Bruker Avance 400 MHz spectrometer (or equivalent).[11]

-

¹H NMR Acquisition : Acquire spectra with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition : Acquire spectra using a proton-decoupled pulse sequence, a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.[8]

-

¹⁹F NMR Acquisition : Acquire spectra using a proton-decoupled pulse sequence with a spectral width appropriate for aromatic fluorine compounds.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum can be divided into three key regions: aromatic, amine, and aliphatic (cyclopropyl).

| Assignment | Expected δ (ppm) | Multiplicity | Expected J (Hz) | Rationale |

| Aromatic (4H) | 7.00 - 7.40 | Multiplet (m) | - | Protons on the fluorophenyl ring exhibit complex splitting due to H-H and H-F couplings. The electron-withdrawing fluorine atom deshields these protons relative to benzene (7.34 ppm). |

| Amine (-NH₂) (2H) | ~1.5 - 2.5 | Broad Singlet (br s) | - | The chemical shift is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. |

| Cyclopropyl (4H) | 0.80 - 1.20 | Multiplets (m) | - | The protons on the cyclopropyl ring are diastereotopic and show complex splitting patterns. They are highly shielded due to the ring's geometry, resulting in a characteristic upfield shift. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about the electronic effects of the substituents.

| Assignment | Expected δ (ppm) | Expected J (Hz) | Rationale |

| C-F (ipso) | 161 - 164 | ¹JCF ≈ 245 Hz | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. |

| Aromatic C-H | 110 - 130 | ²⁻⁴JCF ≈ 2-25 Hz | Aromatic carbons show smaller, long-range couplings to fluorine. The meta-carbon signal is often split by a ~8 Hz coupling. |

| Aromatic C-C/C-N | 145 - 150 | ²⁻⁴JCF ≈ 2-25 Hz | The quaternary aromatic carbon attached to the cyclopropyl group. Its chemical shift is influenced by both substituents. |

| Quaternary C-N | 50 - 55 | - | The sp³ carbon of the cyclopropyl ring bonded to the amine group is deshielded by the nitrogen atom. |

| Cyclopropyl -CH₂- | 10 - 15 | - | The methylene carbons of the cyclopropyl ring are highly shielded, appearing at a very upfield chemical shift, even more so than typical alkanes.[12] |

¹⁹F NMR Spectral Interpretation

¹⁹F NMR provides a direct and sensitive probe for the fluorine-containing moiety.

| Assignment | Expected δ (ppm) | Rationale |

| Ar-F | -112 to -115 | The chemical shift for a fluorine atom on a benzene ring is typically around -113 ppm relative to CFCl₃.[13][14] The exact position will be influenced by the meta-cyclopropylamine substituent. |

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the key functional groups within a molecule. The vibrational frequencies of bonds act as a molecular fingerprint.

Expertise & Experience: Correlating Bands to Structure

For a primary amine like this compound, the most telling feature is in the N-H stretching region. The presence of two distinct bands around 3300-3400 cm⁻¹ is a definitive indicator of the -NH₂ group, corresponding to asymmetric and symmetric stretching modes. This immediately distinguishes it from a secondary amine (one band) or a tertiary amine (no bands).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation : Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Instrument : Thermo Fisher Nicolet iS5 FT-IR spectrometer (or equivalent) equipped with a diamond ATR accessory.

-

Acquisition : Collect the spectrum from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be run first.

IR Spectral Interpretation

| Frequency (cm⁻¹) | Vibration Type | Intensity | Significance |

| 3380 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium | Diagnostic : The presence of two distinct peaks confirms a primary amine (-NH₂). |

| 3100 - 3000 | Aromatic & Cyclopropyl C-H Stretch | Medium | Indicates the presence of both sp² (aromatic) and strained sp³ (cyclopropyl) C-H bonds. |

| 1620 - 1580 | N-H Bend (Scissoring) | Medium-Strong | A characteristic bending vibration for primary amines. |

| ~1590, ~1490 | C=C Aromatic Ring Stretch | Medium-Strong | Confirms the presence of the phenyl ring. |

| 1250 - 1100 | C-F Stretch | Strong | A strong absorption band characteristic of the carbon-fluorine bond. |

| 1200 - 1020 | C-N Stretch | Medium | Corresponds to the stretching of the bond between the cyclopropyl carbon and the nitrogen atom. |

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable information about the molecule's substructures. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[15][16][17]

Expertise & Experience: The Nitrogen Rule

A fundamental principle in mass spectrometry, the Nitrogen Rule, states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound has one nitrogen atom, and its molecular weight is 151.18. The observation of an odd molecular ion peak is a strong confirmation of the compound's identity.

Experimental Protocol: ESI-MS

-